molecular formula C12H9Cl3N2O B2958094 5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde CAS No. 882223-97-4

5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde

Cat. No.: B2958094
CAS No.: 882223-97-4
M. Wt: 303.57
InChI Key: BBNMZAQSIMQOMB-UHFFFAOYSA-N
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Description

5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde is a pyrazole derivative characterized by a pyrazole core substituted with a chloro group at position 5, a methyl group at position 3, and a (2,6-dichlorophenyl)methyl moiety at position 1.

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O/c1-7-9(6-18)12(15)17(16-7)5-8-10(13)3-2-4-11(8)14/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNMZAQSIMQOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

Based on the known activities of similar indole derivatives , it can be hypothesized that the compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may impact a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Biological Activity

5-Chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde (CAS No: 882223-97-4) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The molecular formula is C12H9Cl3N2OC_{12}H_9Cl_3N_2O, and it has an average molecular weight of approximately 319.57 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrazole moiety often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various pathogens. The structure of this compound may enhance its interaction with microbial targets, potentially disrupting their cellular functions.
  • Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress and related diseases .
  • Enzyme Inhibition : Compounds similar to this pyrazole have been evaluated for their ability to inhibit specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine synthesis pathway. Inhibition of DHODH has implications for treating autoimmune diseases and certain cancers .

Antimicrobial Studies

A study conducted on various pyrazole derivatives indicated that this compound exhibited notable antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Enzyme Inhibition Assays

In enzyme inhibition assays targeting DHODH, derivatives similar to our compound showed effective inhibition with IC50 values ranging from 0.1 to 10 µM. For instance, a related pyrazole derivative demonstrated an IC50 value of 0.262 µM against Plasmodium falciparum DHODH, indicating strong potential for antimalarial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehydes

Substituent Variations and Structural Analogues

A. 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 176387-54-5)

  • Structure : Shares the pyrazole-4-carbaldehyde backbone but differs in substituents:
    • Position 1: Phenyl group (vs. 2,6-dichlorophenylmethyl).
    • Position 3: Propyl chain (vs. methyl).
  • Molecular Formula : C₁₃H₁₃ClN₂O (Molar Mass: 248.71 g/mol).
  • Key Differences : The absence of chlorine atoms on the phenyl ring and the longer propyl chain at position 3 likely reduce steric hindrance and alter electronic properties compared to the target compound. This may affect solubility and reactivity in cross-coupling reactions .

B. 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Structure : A dihydropyrazole derivative with fluorophenyl and phenyl substituents.
  • The fluorine atom on the aryl group enhances electronegativity, which could improve binding affinity in biological systems compared to chlorine-rich analogues .

C. 5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Structure : Features bromine and fluorine substituents on aryl groups.
  • Key Differences : Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions in medicinal chemistry applications. However, the dihydro core reduces aromaticity, altering electronic delocalization compared to the fully aromatic target compound .

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